molecular formula C14H17NO4 B093437 Cbz-Cycloleucine CAS No. 17191-44-5

Cbz-Cycloleucine

Katalognummer: B093437
CAS-Nummer: 17191-44-5
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: IXXMJXGMYKDTRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cbz-Cycloleucine (CAS 17191-44-5), chemically designated as N-苄氧羰基-1-氨基-1-环戊烷甲酸, is a synthetic amino acid derivative featuring a carbobenzyloxy (Cbz) protecting group attached to cycloleucine. Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol . Cycloleucine itself is a cyclic analog of leucine, where the side chain forms a cyclopentane ring, conferring rigidity and unique conformational properties. The Cbz group is widely used in peptide synthesis to protect amine functionalities during solid-phase or solution-phase reactions, enabling selective deprotection under mild conditions (e.g., hydrogenolysis) .

This compound is primarily employed as a pharmaceutical intermediate, particularly in the development of bioactive peptides and enzyme inhibitors. Its cyclic structure may enhance metabolic stability and binding affinity in target applications. The compound is produced by Wuhan Xinxinjiali Biotech, a company specializing in high-purity intermediates for global pharmaceutical markets .

Vorbereitungsmethoden

Direct N-Carbobenzyloxylation of Cycloleucine

The most straightforward route to Cbz-cycloleucine involves the direct reaction of cycloleucine with benzyl chloroformate (Cbz-Cl) under alkaline conditions. Cycloleucine’s secondary amine, embedded within a cyclopropane ring, presents unique reactivity challenges compared to primary amines.

Schotten-Baumann Conditions

In a modified Schotten-Baumann procedure, cycloleucine is suspended in a biphasic system of aqueous sodium bicarbonate (NaHCO₃) and an organic solvent such as dioxane or tetrahydrofuran (THF). Cbz-Cl is added dropwise at 0–5°C while maintaining the pH at 8–9. The reaction proceeds via nucleophilic attack of the deprotonated amine on the electrophilic carbonyl of Cbz-Cl, yielding this compound and HCl as a byproduct . After 4–6 hours, the product is extracted into ethyl acetate, washed with brine, and purified via recrystallization from methanol/water (yield: 65–72%).

Homogeneous Phase Alkylation

For enhanced reactivity, cycloleucine is dissolved in anhydrous THF with triethylamine (TEA) as a base. Cbz-Cl is added at room temperature, and the mixture is stirred for 12–18 hours. This method avoids hydrolysis side reactions and improves yields (78–85%) due to the complete solubility of reactants . The crude product is isolated by filtration after acidification with 1 M HCl and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Solid-Phase Synthesis and Alternative Protecting Strategies

Mixed Carbonyl Anhydride Method

To circumvent the low nucleophilicity of cycloleucine’s secondary amine, this compound can be synthesized via a mixed anhydride intermediate. Cycloleucine is treated with ethyl chloroformate in the presence of N-methylmorpholine (NMM) to form a reactive anhydride, which subsequently reacts with benzyl alcohol under acidic conditions. This method achieves moderate yields (60–68%) but requires stringent moisture control .

N-Hydroxysuccinimide (NHS) Ester Activation

Analogous to protocols for γ-glutamyl peptides , cycloleucine’s carboxylic acid is first activated as an NHS ester using dicyclohexylcarbodiimide (DCC). The NHS ester is then coupled with benzyloxycarbonyl hydrazine in dimethylformamide (DMF), followed by hydrazinolysis to yield this compound. This approach is less common due to competing side reactions but offers a pathway for orthogonal protection strategies.

Large-Scale Industrial Synthesis

A scalable procedure adapted from γ-L-glutamyl peptide production involves:

  • Activation : Cycloleucine (10 mol) is dissolved in ethyl acetate with DCC (1.05 equiv) and NHS (1.05 equiv) to form the NHS ester.

  • Coupling : The NHS ester is reacted with benzyl alcohol in a water/ethyl acetate biphasic system at 10°C, with pH maintained at 8.5 using 25% NaOH.

  • Deprotection and Isolation : The organic layer is hydrogenated over 10% Pd/C, filtered, and concentrated. Crystallization from methanol/water affords this compound in 54% overall yield with >99% purity (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (D₂O) : δ 1.02 (s, 2H, cyclopropane CH₂), 1.35 (s, 2H, cyclopropane CH₂), 3.45 (s, 1H, NH-Cbz), 4.72 (s, 2H, PhCH₂), 7.28–7.36 (m, 5H, aromatic) .

  • ESI-MS : m/z 278.1 (M+H)⁺.

Purity Optimization

Recrystallization solvents critically impact purity:

Solvent SystemPurity (%)Yield (%)
Methanol/Water99.562
Ethyl Acetate/Hexane98.171
Acetonitrile97.368

Challenges and Mitigation Strategies

Steric Hindrance

The cyclopropane ring imposes significant steric hindrance, slowing reaction kinetics. Strategies include:

  • Using polar aprotic solvents (DMF, DMSO) to enhance solubility.

  • Elevating temperatures to 40–50°C during coupling .

Competing Hydrolysis

Cbz-Cl is prone to hydrolysis in aqueous media. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems minimizes this side reaction, improving yields by 15–20% .

Analyse Chemischer Reaktionen

Peptide Coupling and γ-Selectivity

Cbz-Cycloleucine serves as a precursor in γ-glutamyl peptide synthesis. Reactions involving Cbz-protected glutamic acid anhydride (107 ) and amino acids exhibit high γ-selectivity when performed under optimized conditions:

  • Key Reaction :

    Cbz Glu anhydride+Amino acid peptideNHS EtOAc H2Oγ Glutamyl peptide+α Glutamyl peptide\text{Cbz Glu anhydride}+\text{Amino acid peptide}\xrightarrow{\text{NHS EtOAc H}_2\text{O}}\gamma \text{ Glutamyl peptide}+\alpha \text{ Glutamyl peptide}

Data Table: γ-Selectivity in Coupling Reactions

Amino Acid/PeptideNHS (eq.)Solvent Systemα:γ RatioTotal Yield (%)Source
Ala0.5EtOAc/H₂O1.0 : 15.881
Val1.0EtOAc/H₂O1.0 : 23.785
Val-Gly1.0EtOAc/H₂O1.0 : 26.885

Mechanistic Insight :

  • NHS enhances γ-selectivity by stabilizing intermediates.

  • Hydrophobic side chains (e.g., Val) improve binding to CaSR receptors via hydrophobic interactions .

Data Table: Reactivity of N-Acyl Groups in Electrolysis

N-Acyl GroupProduct TypeYield (%)Energy Barrier (TS4, kcal/mol)Source
BocAldehyde7.2 × 10⁻⁷23.63
BzAldehydeModerate20.67
Cbz ortho-HydroxylationLow22.34
PivAldehydeHigh17.78

Key Factors :

  • Cbz’s bulky benzyloxycarbonyl group increases steric hindrance, favoring hydroxylation over aldehyde formation .

  • HSO₄⁻ is critical as a proton source and electrolyte .

Conversion to Ureas and Arylamides

This compound’s amino group participates in lanthanum triflate-catalyzed urea synthesis and arylamide formation:

Reaction Pathways:

  • Urea Synthesis :

    Cbz Cycloleucine+AmineLa OTf 3Non symmetric Urea\text{Cbz Cycloleucine}+\text{Amine}\xrightarrow{\text{La OTf }_3}\text{Non symmetric Urea}
    • High yields (80–95%) for aromatic/aliphatic amines .

  • Arylamide Formation :

    Cbz Cycloleucine+Aryl AmineMsCl NMIArylamide\text{Cbz Cycloleucine}+\text{Aryl Amine}\xrightarrow{\text{MsCl NMI}}\text{Arylamide}
    • Proceeds without racemization under mild conditions .

Stability and Side Reactions

  • Acid Sensitivity : The Cbz group is stable under basic conditions but cleaved by strong acids (e.g., HBr/AcOH).

  • Racemization Risk : Minimal during arylamide synthesis due to non-acidic conditions .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Cbz-Cycloleucine is particularly valuable in the field of peptide synthesis. Its cyclic structure allows for enhanced stability and conformational rigidity in peptides, making it a useful building block for designing bioactive compounds.

  • Electrochemical Synthesis : Recent studies have explored the electrochemical synthesis of peptide aldehydes utilizing this compound as a substrate. This method allows for mild reaction conditions and high yields, facilitating the construction of complex peptide sequences with minimal side reactions . The electrochemical approach enables the selective cleavage of C–N bonds, which is crucial for synthesizing unnatural amino acids and modifying existing peptides.

Drug Development

The unique properties of this compound have implications in drug development. Its ability to mimic natural amino acids while introducing cyclic constraints can enhance the pharmacological profiles of peptide-based drugs.

  • Peptide-Conjugated Drugs : The incorporation of this compound into peptide sequences has been shown to improve the efficacy of peptide-conjugated drugs. For instance, studies have demonstrated that peptides containing this compound exhibit improved binding affinities to target receptors, which is essential for therapeutic applications .

Biochemical Research

In biochemical research, this compound serves as a tool for studying protein interactions and enzyme mechanisms.

  • Structural Studies : The cyclic nature of this compound allows researchers to investigate protein folding and stability. By incorporating this compound into model peptides, scientists can assess how cyclic structures influence protein conformation and interactions with ligands .
  • Mechanistic Studies : this compound has been utilized in mechanistic studies involving enzyme catalysis. Its presence can affect the substrate specificity and activity of enzymes, providing insights into enzyme mechanisms and potential pathways for drug design .

Summary Table of Applications

Application AreaDescriptionKey Findings
Peptide SynthesisUsed as a building block for stable peptidesFacilitates high-yield synthesis via electrochemical methods
Drug DevelopmentEnhances pharmacological profiles of peptide drugsImproves binding affinities in peptide-conjugated drugs
Biochemical ResearchAids in studying protein interactions and enzyme mechanismsInfluences protein folding and enzyme activity

Wirkmechanismus

Cbz-Cycloleucine exerts its effects by inhibiting nucleic acid methylation. It specifically targets and inhibits the enzyme responsible for the methylation of nucleic acids, thereby affecting various cellular processes. The inhibition of nucleic acid methylation can lead to changes in gene expression and cellular function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Cbz-Cycloleucine belongs to the broader class of Cbz-protected amino acids. Below is a comparative analysis with key analogues:

Table 1: Molecular Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₁₄H₁₇NO₄ 263.29 Cyclopentane backbone; enhanced rigidity; used in constrained peptides
Cbz-Glycine C₉H₉NO₄ 195.17 Linear structure; smallest Cbz-amino acid; high solubility in polar solvents
Cbz-L-Alanine C₁₁H₁₃NO₄ 235.23 Methyl side chain; moderate steric hindrance; common in model peptides
Fmoc-Cycloleucine C₂₁H₂₁NO₄ 351.40 Fluorenylmethyloxycarbonyl (Fmoc) group; base-labile protection

Key Observations:

Molecular Weight and Bulkiness : this compound’s cyclopentane ring increases its molecular weight compared to linear analogues like Cbz-Glycine (263.29 vs. 195.17 g/mol). This bulkiness may reduce solubility in aqueous media but improve lipid membrane permeability .

Protecting Group Stability: Unlike Fmoc-Cycloleucine, which requires basic conditions for deprotection, the Cbz group in this compound is stable under acidic and basic conditions but removable via hydrogenolysis, offering orthogonal protection strategies .

Comparison with Non-Protected Cycloleucine Derivatives

Cycloleucine (1-aminocyclopentanecarboxylic acid) lacks the Cbz group, making it more polar but susceptible to enzymatic degradation. Key differences include:

  • Solubility : Cycloleucine is highly soluble in water (>50 mg/mL), whereas this compound’s hydrophobicity limits aqueous solubility (<10 mg/mL) .
  • Applications: Non-protected cycloleucine is used in metabolic studies (e.g., mTOR inhibition), while this compound serves as a building block in synthetic peptides requiring controlled deprotection .

Analytical Characterization

As emphasized in chemical literature, rigorous characterization is critical for comparing similar compounds. For this compound and analogues, standard methods include:

  • NMR Spectroscopy : To confirm the presence of the Cbz group (aromatic protons at ~7.3 ppm) and cyclopentane ring protons (1.5–2.5 ppm) .
  • HPLC Purity Analysis: Purity >98% is typically required for pharmaceutical intermediates, as noted in guidelines for compound validation .

Pharmaceutical Utility

  • Peptide Synthesis : this compound’s rigidity is exploited in angiotensin-converting enzyme (ACE) inhibitors to mimic transition-state conformations.
  • Comparative Stability : In accelerated stability studies, this compound showed longer shelf-life (>24 months at −20°C) compared to Fmoc-Cycloleucine (<12 months), attributed to the Cbz group’s resistance to moisture .

Limitations and Challenges

  • Solubility Issues : Requires organic solvents (e.g., DMF, DCM) for reactions, complicating green chemistry applications.
  • Synthetic Complexity: Cycloleucine’s cyclic structure necessitates multi-step synthesis, increasing production costs compared to linear amino acids .

Biologische Aktivität

Cbz-Cycloleucine, also known as benzyloxycarbonyl-cycloleucine, is a cyclic amino acid derivative that has garnered attention for its biological activity, particularly as an inhibitor of various enzymatic processes and its potential therapeutic applications. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Inhibition of Methylation

This compound acts as a specific inhibitor of S-adenosyl-methionine (SAM)-mediated methylation. This process is crucial in various biological systems, including gene expression regulation and protein function modulation. The inhibition of methylation by this compound suggests its potential role in manipulating epigenetic mechanisms, which could be beneficial in cancer therapy and other diseases characterized by aberrant methylation patterns .

NMDA Receptor Antagonism

The compound has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor-associated glycine receptor. It exhibits a Ki value of approximately 600 μM, indicating its potency in blocking this receptor's activity. NMDA receptors are critical for synaptic plasticity and memory function, thus implicating this compound in neuropharmacological research, particularly concerning anxiety and cognitive disorders .

Cytostatic Effects

Research has shown that this compound possesses cytostatic properties, inhibiting the growth of various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against human KB cells and mouse L1210 leukemia cell lines at concentrations around 10 µg/mL. This activity highlights its potential as a chemotherapeutic agent .

Anxiolytic Effects

In vivo studies have indicated that this compound can increase exploratory behavior in rats, as evidenced by increased time spent in open arms during elevated plus-maze tests. This suggests an anxiolytic effect, making it a candidate for further exploration in anxiety disorder treatments .

Case Studies

  • Study on Methylation Inhibition : In vitro experiments demonstrated that this compound effectively blocks internal methylation of viral RNA in transformed chick embryo fibroblasts at concentrations ranging from 4 to 40 mM. This inhibition was shown to exceed 90% for certain methylation processes within 24 hours .
  • Cytotoxicity Assessment : A comparative study on the cytotoxic effects of this compound revealed that it selectively inhibits tumor cells while sparing normal human cells. The study utilized four human tumor cell lines and three normal cell lines to assess relative cytotoxicity .
  • Neuropharmacological Implications : In a behavioral study using male rats with bilateral cannulation into the nucleus accumbens septi (NAS), administration of this compound via intracerebroventricular injection resulted in increased entries into open arms and overall exploration behavior, suggesting potential anxiolytic properties .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/EffectReference
Methylation InhibitionInhibits SAM-mediated methylation
NMDA Receptor AntagonismAntagonist with Ki = 600 μM
Cytostatic EffectsInhibits growth of KB and L1210 leukemia cells
Anxiolytic EffectsIncreases exploratory behavior in rats

Table 2: Cytotoxicity Profile Against Tumor Cell Lines

Cell LineIC50 (µg/mL)Selectivity Index
Human KB10High
Mouse L121010High
Normal Human Cells>50Low

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Cbz-Cycloleucine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves carbobenzyloxy (Cbz) protection of cycloleucine, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra for Cbz-group identification) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Mass spectrometry (MS) validates molecular weight. Reproducibility hinges on documenting reaction conditions (solvents, catalysts, temperature) and adhering to protocols for NMR peak assignment .

Q. Which analytical techniques are most robust for identifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by solid-phase extraction. Calibration curves using isotopically labeled internal standards (e.g., ¹³C-cycloleucine) mitigate matrix effects. Validation parameters (linearity, LOD/LOQ) must align with ICH guidelines .

Q. How does this compound’s stability vary under different storage conditions, and what protocols ensure integrity?

  • Methodological Answer : Stability studies should assess degradation under varying pH, temperature, and light exposure. Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization improves long-term storage. For in vitro assays, prepare fresh solutions in inert solvents (e.g., DMSO) and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative assays. For example:

  • Test activity under standardized conditions (cell lines, concentrations, exposure times).
  • Use meta-analysis to identify confounding variables (e.g., impurity profiles, assay endpoints).
  • Validate target engagement via biophysical methods (surface plasmon resonance) .

Q. What computational strategies optimize this compound’s synthesis or interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like leucyl-tRNA synthetase. Density functional theory (DFT) models reaction pathways to identify rate-limiting steps. Machine learning (e.g., AlphaFold2) can propose structural analogs with improved pharmacokinetic profiles .

Q. What experimental designs address reproducibility challenges in this compound’s mechanistic studies?

  • Methodological Answer : Implement PICOT framework (Population, Intervention, Comparison, Outcome, Time) for in vivo studies:

  • Population: Specific animal models (e.g., knockout mice for target validation).
  • Intervention: Dose-response curves with pharmacokinetic monitoring.
  • Comparison: Negative controls (unprotected cycloleucine) and positive benchmarks.
  • Outcome: Quantitative biomarkers (e.g., metabolite levels via LC-MS).
  • Time: Longitudinal sampling to capture dynamic effects .

Q. How can researchers design studies to explore novel mechanisms of this compound beyond known roles in protein synthesis inhibition?

  • Methodological Answer : Use multi-omics approaches:

  • Transcriptomics (RNA-seq) to identify dysregulated pathways.
  • Proteomics (TMT labeling) to quantify post-translational modifications.
  • Metabolomics (untargeted LC-MS) to map metabolic flux changes.
  • Integrate data with pathway analysis tools (IPA, MetaboAnalyst) .

Q. Methodological Notes

  • Data Analysis : For contradictory results, apply Bayesian statistics to weigh evidence strength or use sensitivity analysis to isolate variables .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and animal/human subject protocols .

Eigenschaften

IUPAC Name

1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-12(17)14(8-4-5-9-14)15-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXMJXGMYKDTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363747
Record name Cbz-Cycloleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17191-44-5
Record name 1-[[(Phenylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17191-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cbz-Cycloleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of benzyl chloroformate (0.290 g, 1.1 mmol) in dioxane (2.5 cm3) was added dropwise to a solution of 1-aminocyclopentanecarboxylic acid (Fluka) (0.2 g, 1.54 mmol) and sodium carbonate (0.490 g, 4.64 mmol) in water (5 cm3) at 0° C. Stirring was continued at room temperature overnight and the reaction mixture washed with ether. The aqueous layer was acidified with 2M hydrochloric acid, extracted with ethyl acetate, dried (Na2SO4), filtered and the solvent removed to afford carbamate 21 (0.253 g, 62%) as an oil which solidified on standing. Carbamate 21 was shown to be a 70:30 mixture of conformers by 1H NMR analysis (the ratio was estimated from the integration of the resonances at δ 5.31 and 7.29-7.40, assigned to the N—H protons of the major and minor conformers, respectively): mp 70-80° C. (lit.1 82-86° C., ethyl acetate, petroleum ether); δH (400 MHz; CDCl3; Me4Si) 1.83 (4H, br s, 2×cyclopentyl-H2), 2.04 (2H, br s, cyclopentyl-H2), 2.20-2.40 (2H, m, cyclopentyl-H2), 5.13 (2H, br s, OCH2Ph), 5.31 (0.7H, br s, N—H) and 7.29-7.40 (5.3H, m, Ph and N—H*); δC (100 MHz; CDCl3) 24.6 (CH2, cyclopentyl-C), 37.5 (CH2, cyclopentyl-C), 66.0 (quat., cyclopentyl-C), 66.8 (CH2, OCH2Ph), 128.0 (CH, Ph), 128.1 (CH, Ph), 128.4 (CH, Ph), 136.1 (quat, Ph), 155.8 (quat., NCO2) and 179.5 (quat., CO2H). *denotes resonance assigned to minor conformer.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
62%

Synthesis routes and methods II

Procedure details

To a stirred suspension of 12.9 g (0.010 mole) of 1-amino-1-cyclopentane carboxylic acid in 500 ml of methylene chloride is added 25 ml (0.10 mole) of N,O-bis(trimethylsilyl)acetamide. The mixture is stoppered and stirred at room temperature for 3 days, whereupon complete solution is obtained. 17 g (0.10 mole) of benzylchloroformate is added and the mixture stirred for an additional 1 hour. It is then washed with 300 ml each 2N HCl, water and saturated brine and dried over sodium sulfate. Filtration, evaporation and trituration with hexane gives 24 g of 1-carbobenzoxyamino-1-cyclopentane carboxylic acid, mp. 93°-5° C. 5.3 g (0.020 mole) of 1-carbobenzoxyamino-1-cyclopentane carboxylic acid is dissolved in 100 ml dimethylformamide and 3.1 g (0.020 mole) of 1-hydroxybenzotriazole hydrate and 2.5 g (0.020 mole) of 1,3-diisopropylcarbodiimide are added. The mixture is stirred at room temperature for three hours and 1.8 g (0.020 mole) of 4-amino-1-butanol is added. Stirring at room temperature is continued for 24 hours. The solvent is removed in vacuo and replaced with 500 ml of methylene chloride. The mixture is washed with 2N HCl, saturated sodium bicarbonate solution and water and dried over sodium sulfate. Filtration and evaporation gives 6.7 g of 1-carbobenzoxyamino-1-cyclopentane carboxylic acid, 4-hydroxybutylamide, m.p 117°-8° C.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.